6-(Trifluoromethyl)benzo[b]thiophen-3-amine
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Overview
Description
6-(Trifluoromethyl)benzo[b]thiophen-3-amine is a chemical compound with the molecular formula C9H6F3NS. It is a derivative of benzo[b]thiophene, characterized by the presence of a trifluoromethyl group at the 6-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)benzo[b]thiophen-3-amine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzo[b]thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
6-(Trifluoromethyl)benzo[b]thiophen-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)benzo[b]thiophen-2-amine
- 6-(Trifluoromethyl)benzo[b]thiophen-3-ol
- 6-(Trifluoromethyl)benzo[b]thiophen-3-carboxylic acid
Uniqueness
6-(Trifluoromethyl)benzo[b]thiophen-3-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
165108-01-0 |
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Molecular Formula |
C9H6F3NS |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-4H,13H2 |
InChI Key |
SJOOKFNHLSDUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC=C2N |
Origin of Product |
United States |
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